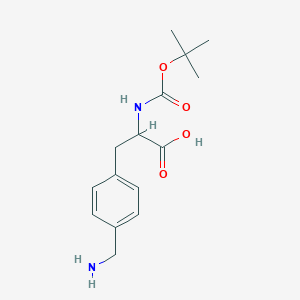
Cy5-DBCO
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cy5-DBCO, also known as Cyanine5 dibenzocyclooctyne, is a low-toxicity azide reactive probe. It is a near-infrared fluorescent dye used for imaging azide-labeled biomolecules via a copper-free “click-through” reaction. This compound is particularly valued for its minimal cytotoxicity and animal toxicity, making it suitable for in vitro and in vivo cell labeling and tracking .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cy5-DBCO is synthesized through a series of chemical reactions involving the conjugation of Cyanine5 dye with dibenzocyclooctyne. The synthesis typically involves the following steps:
Preparation of Cyanine5 Dye: Cyanine5 dye is synthesized through the condensation of indole derivatives with a suitable linker.
Conjugation with Dibenzocyclooctyne: The Cyanine5 dye is then conjugated with dibenzocyclooctyne under mild reaction conditions to form this compound. .
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for higher yields and purity, often involving automated synthesis and purification techniques. The final product is typically purified using chromatography methods and characterized using spectroscopic techniques to ensure its quality and consistency .
Análisis De Reacciones Químicas
Types of Reactions
Cy5-DBCO primarily undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This type of reaction is a copper-free “click” reaction that forms a stable triazole linkage between the alkyne group of this compound and azide-functionalized biomolecules .
Common Reagents and Conditions
Reagents: Azide-functionalized biomolecules (e.g., azide-labeled proteins, nucleic acids).
Conditions: The reaction is typically carried out in aqueous or organic solvents at room temperature. .
Major Products
The major product of the SPAAC reaction involving this compound is a stable triazole linkage between this compound and the azide-functionalized biomolecule. This product retains the fluorescent properties of Cy5, allowing for imaging and tracking applications .
Aplicaciones Científicas De Investigación
Cy5-DBCO has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe for labeling and detecting azide-functionalized molecules in various chemical reactions
Biology: Employed in cell labeling and tracking studies, enabling researchers to visualize and monitor cellular processes in real-time
Medicine: Utilized in diagnostic imaging and therapeutic monitoring, particularly in cancer research where it helps in tracking the distribution and targeting of therapeutic agents
Industry: Applied in the development of biosensors and diagnostic assays, enhancing the sensitivity and specificity of detection methods
Mecanismo De Acción
The mechanism of action of Cy5-DBCO involves its reaction with azide-functionalized biomolecules through the SPAAC reaction. The dibenzocyclooctyne moiety of this compound reacts with the azide group to form a stable triazole linkage. This reaction is highly specific and efficient, allowing for the selective labeling of target biomolecules without affecting other cellular components .
Comparación Con Compuestos Similares
Similar Compounds
Cy5-azide: Another Cyanine5 derivative that reacts with alkyne-functionalized molecules.
Cy5-alkyne: A Cyanine5 derivative that reacts with azide-functionalized molecules.
DBCO-Cy3: A similar compound with a different fluorescent dye (Cyanine3) that also undergoes SPAAC reactions
Uniqueness
Cy5-DBCO stands out due to its near-infrared fluorescence, which allows for deeper tissue penetration and reduced background fluorescence in biological imaging. Additionally, its copper-free click reaction ensures biocompatibility, making it suitable for live-cell and in vivo applications .
Propiedades
Fórmula molecular |
C52H56N4O11S3 |
|---|---|
Peso molecular |
1009.2 g/mol |
Nombre IUPAC |
3-[2-[(1E,3E,5Z)-5-[1-[6-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-5-sulfoindol-1-ium-1-yl]propane-1-sulfonate |
InChI |
InChI=1S/C52H56N4O11S3/c1-51(2)42-34-40(69(62,63)64)25-27-45(42)54(31-14-6-9-22-49(57)53-30-29-50(58)56-36-39-18-11-10-16-37(39)23-24-38-17-12-13-19-44(38)56)47(51)20-7-5-8-21-48-52(3,4)43-35-41(70(65,66)67)26-28-46(43)55(48)32-15-33-68(59,60)61/h5,7-8,10-13,16-21,25-28,34-35H,6,9,14-15,22,29-33,36H2,1-4H3,(H3-,53,57,59,60,61,62,63,64,65,66,67) |
Clave InChI |
LQHUKJFMCCLWEL-UHFFFAOYSA-N |
SMILES isomérico |
CC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1/C=C/C=C/C=C\3/C(C4=C(N3CCCCCC(=O)NCCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)C=CC(=C4)S(=O)(=O)O)(C)C)CCCS(=O)(=O)[O-])C |
SMILES canónico |
CC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)NCCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)C=CC(=C4)S(=O)(=O)O)(C)C)CCCS(=O)(=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol;hydrochloride](/img/structure/B12319067.png)

![rac-[(3S,4R)-4-(2,5-Difluorophenyl)-3-pyrrolidinyl]methanol hydrochloride](/img/structure/B12319071.png)

![7-(2-hydroxy-5-oxo-2H-furan-3-yl)-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icos-13-ene-5,15,20-trione](/img/structure/B12319089.png)
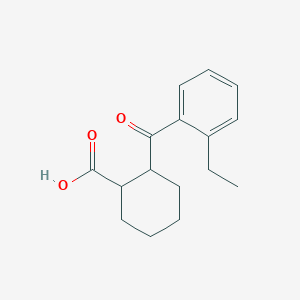
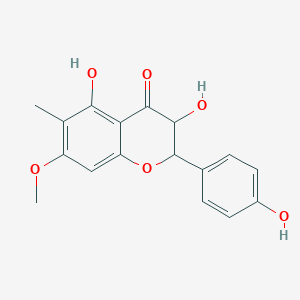
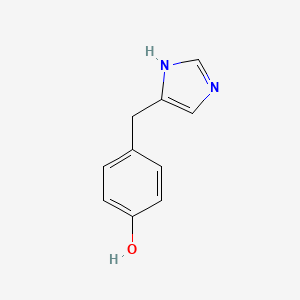

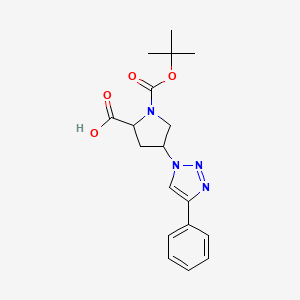
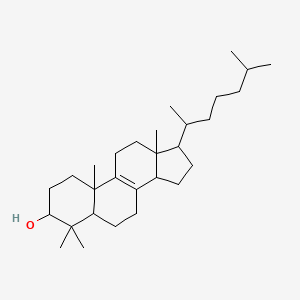
![4-(3,7-Dihydroxy-10,13-dimethyl-12-oxo-1,2,3,4,5,6,7,8,9,11,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B12319130.png)
![3-[3-(3-Aminophenyl)pentanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B12319135.png)
